molecular formula C22H22N2O4S2 B11348429 N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11348429
M. Wt: 442.6 g/mol
InChI Key: BDNGMCAWWSRWFW-UHFFFAOYSA-N
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Description

N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a phenoxyphenyl group, a thiophene-2-sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Thiophene-2-Sulfonyl Group: The thiophene-2-sulfonyl group is attached using sulfonylation reactions, often involving thiophene-2-sulfonyl chloride and a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.

    Substitution: The phenoxyphenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol, sulfide derivatives.

    Substitution Products: Various substituted phenoxyphenyl and thiophene derivatives.

Scientific Research Applications

N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of certain enzymes by binding to their active sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: shares similarities with other piperidine carboxamides, such as:

Uniqueness

  • Structural Features : The presence of both phenoxyphenyl and thiophene-2-sulfonyl groups in the same molecule is unique.
  • Chemical Properties : The combination of these groups imparts distinct chemical reactivity and biological activity.
  • Applications : Its diverse applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C22H22N2O4S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H22N2O4S2/c25-22(17-12-14-24(15-13-17)30(26,27)21-11-6-16-29-21)23-19-9-4-5-10-20(19)28-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,23,25)

InChI Key

BDNGMCAWWSRWFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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